2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
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Overview
Description
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-{2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-{2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. The ethoxy group is introduced through an etherification reaction, while the sulfanyl group is added via a thiolation reaction. The final step involves the coupling of the benzothiazole derivatives with the trifluoromethylphenyl carbamoyl methyl sulfanyl group under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-{2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl group to an alcohol.
Substitution: The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-{2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-{2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N’-{1-[3-(1H-TETRAAZOL-1-YL)PHENYL]ETHYLIDENE}ACETOHYDRAZIDE
- 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE
Uniqueness
What sets 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-{2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethylphenyl carbamoyl methyl sulfanyl group, in particular, enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C27H21F3N4O3S4 |
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Molecular Weight |
634.7 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C27H21F3N4O3S4/c1-2-37-18-7-9-20-22(12-18)41-26(34-20)39-14-24(36)32-17-6-8-19-21(11-17)40-25(33-19)38-13-23(35)31-16-5-3-4-15(10-16)27(28,29)30/h3-12H,2,13-14H2,1H3,(H,31,35)(H,32,36) |
InChI Key |
XHALIPCASPBRHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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